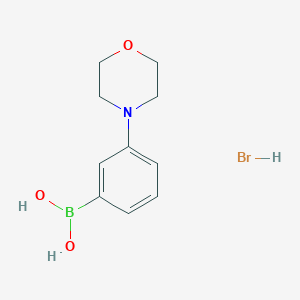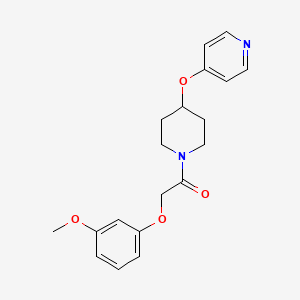
2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPPPE and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Corrosion Inhibition
Schiff Bases as Corrosion Inhibitors : Schiff bases, including compounds with similar chemical structures to the specified compound, have been evaluated for their efficiency as corrosion inhibitors on carbon steel in acidic environments. These studies have shown that the presence of specific functional groups in Schiff bases can significantly enhance their corrosion inhibition properties. The effectiveness of these inhibitors is closely related to their chemical structures, highlighting the potential of utilizing similar compounds for corrosion protection applications (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Crystal Structure and Molecular Interactions
Hydrogen-bonding Patterns in Enaminones : Investigations into the crystal structure of enaminones, which share structural motifs with the queried compound, reveal intricate hydrogen-bonding patterns. These patterns are essential for understanding the molecular interactions and stability of these compounds. Such insights can be pivotal for the design of new materials and pharmaceuticals, demonstrating the relevance of studying compounds with similar structural features (Balderson, Fernandes, Michael, & Perry, 2007).
Molecular Stability and Solvent Effects
Solvent Effects on Metal Complexes : The synthesis and crystallization of metal complexes derived from related compounds show significant solvent effects. These effects influence the molecular geometry, packing, and overall stability of the complexes. Understanding these interactions is crucial for the development of metal-organic frameworks (MOFs) and coordination compounds with specific properties for catalysis, sensing, and separation technologies (Patel, Patel, Gandhi, Barot, & Jayswal, 2019).
Antimicrobial Activity
New Pyridine Derivatives with Antimicrobial Activity : The synthesis and evaluation of new pyridine derivatives, which include structures akin to the target compound, have shown variable and modest antimicrobial activity. These findings contribute to the ongoing search for new antimicrobial agents and underscore the importance of structural variation in enhancing biological activity (Patel, Agravat, & Shaikh, 2011).
Catalysis
Palladium(II) Complexes in Methoxycarbonylation of Olefins : Studies involving palladium(II) complexes with ligands related to the compound of interest have demonstrated their efficacy as catalysts in the methoxycarbonylation of olefins. These complexes can influence the product distribution and offer pathways to more sustainable and efficient processes in organic synthesis and industrial chemistry (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-3-2-4-18(13-17)24-14-19(22)21-11-7-16(8-12-21)25-15-5-9-20-10-6-15/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVDOOQAGTIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

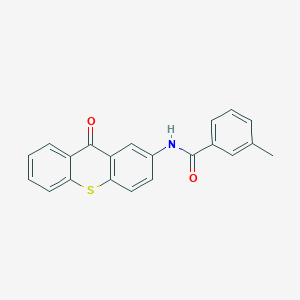
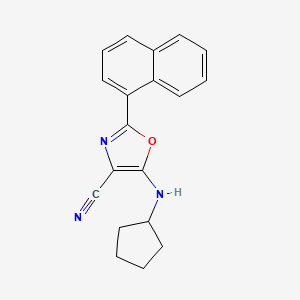
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2354716.png)
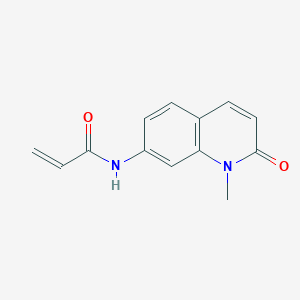
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)
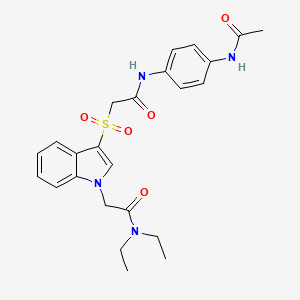
![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)
![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)
![4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2354725.png)
![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)
![methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2354728.png)
